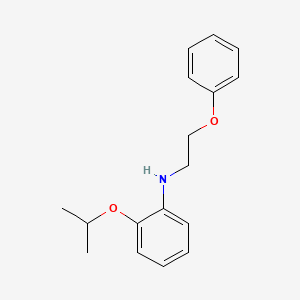![molecular formula C19H25NO2 B1385343 N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline CAS No. 1040684-20-5](/img/structure/B1385343.png)
N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of benzylideneaniline compounds, specifically N-(4-bromobenzylidene)-4-methoxyaniline, involve condensation reactions and slow evaporation solution growth techniques. These compounds exhibit orthorhombic crystal systems, confirmed placement of hydrogen atoms through 1H NMR spectral studies, and presence of functional groups identified by Fourier transform infrared and Raman spectral analyses. Their thermal properties and nonlinear optical properties have been studied, indicating potential applications in materials science (Subashini et al., 2021).
Analytical Characterization
N-benzyl-substituted phenethylamines and 5-methoxytryptamines, including compounds based on the N-(2-methoxybenzyl)phenethylamine template, have been extensively characterized using various techniques such as gas chromatography/ion trap mass spectrometry, liquid chromatography/diode array detection, and mass spectral techniques. This comprehensive characterization aids in the differentiation between positional isomers and contributes to forensic toxicology (Brandt et al., 2015).
Molecular Structure and Conformation
Studies on the molecular structure and conformation of related compounds, such as N-2-[3'-(methoxysalicylideneimino)benzyl]-3"-methoxysalicylideneimine, reveal insights into the non-planarity of molecules and the presence of intramolecular hydrogen bonds. This structural information, obtained from single crystal X-ray crystallography and supported by NMR spectroscopy, is essential for understanding the chemical behavior and potential applications of such compounds (Dey et al., 2001).
Electropolymerization Studies
Research into the electropolymerization of related anilines, such as 2-methoxyaniline, has shown that the polymerization process and the resulting product properties depend on the monomer concentration. At low concentrations, phenazinic units are inserted, yielding a redox-type polymer. This study provides valuable insights into the kinetics of the polymerization process and the effect of dimeric additives on polymerization rates, contributing to the field of polymer chemistry (Viva et al., 2002).
Propiedades
IUPAC Name |
2-methoxy-N-[[3-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(2)11-12-22-17-8-6-7-16(13-17)14-20-18-9-4-5-10-19(18)21-3/h4-10,13,15,20H,11-12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLVPRUXQFFPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)CNC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385265.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)


![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)
![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)
![[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1385276.png)

![1'H-[1,4'-bipyrazol]-4-amine](/img/structure/B1385279.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)
![4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385283.png)
